molecular formula C10H10FN3O2S B12920544 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole CAS No. 116850-47-6

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

Cat. No.: B12920544
CAS No.: 116850-47-6
M. Wt: 255.27 g/mol
InChI Key: YGMQOVFCJMPTRH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The fluorophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-(2-Fluorophenyl)-4-carboxy-5-(methylsulfonyl)-4H-1,2,4-triazole.

    Reduction: 3-Phenyl-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.

    Substitution: 3-(2-Aminophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.

Scientific Research Applications

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This binding is facilitated by the triazole ring and the fluorophenyl group, which fit into the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents on the triazole ring, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively with potentially fewer side effects compared to other non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compound of significant interest in medicinal chemistry.

Biological Activity

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is a heterocyclic compound notable for its potential biological activities, particularly as an anti-inflammatory agent. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • CAS Number : 116850-47-6
  • Molecular Formula : C10H10FN3O2S
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form a hydrazide, followed by reaction with methyl isothiocyanate to form the triazole ring.

The primary biological activity associated with this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Cytokine Release and Toxicity

In a study evaluating several triazole derivatives (including this compound), it was found that the compounds exhibited low toxicity at concentrations up to 100 µg/mL. The viable cell counts were comparable to control cultures treated with DMSO and ibuprofen . Notably, compounds showed a significant reduction in TNF-α production by approximately 44–60%, indicating their potential as anti-inflammatory agents.

Antiproliferative Activity

The antiproliferative effects were also assessed, revealing that certain derivatives could inhibit cell proliferation in stimulated PBMC cultures. This suggests that these compounds may have broader implications for treating conditions characterized by excessive cell proliferation .

Comparative Analysis of Biological Activity

CompoundTNF-α Inhibition (%)Cytotoxicity (%)Antiproliferative Activity
3a605Moderate
3b506Low
3c557High
3d448Moderate

This table summarizes the biological activity of various derivatives compared to the reference compound .

Case Studies and Applications

Several studies have highlighted the potential therapeutic applications of triazole derivatives in treating inflammatory diseases and possibly other conditions such as cancer due to their antiproliferative properties. For instance, research indicates that modifications in the chemical structure can lead to enhanced biological activity .

In one case study involving a series of triazole derivatives, specific substitutions led to improved efficacy in inhibiting cytokine release and reducing inflammation markers compared to traditional NSAIDs like ibuprofen .

Properties

CAS No.

116850-47-6

Molecular Formula

C10H10FN3O2S

Molecular Weight

255.27 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole

InChI

InChI=1S/C10H10FN3O2S/c1-14-9(7-5-3-4-6-8(7)11)12-13-10(14)17(2,15)16/h3-6H,1-2H3

InChI Key

YGMQOVFCJMPTRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2F

Origin of Product

United States

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